molecular formula C17H13F2N3O5S B2854724 Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 921044-71-5

Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate

Cat. No. B2854724
CAS RN: 921044-71-5
M. Wt: 409.36
InChI Key: UMFDHKFIXDRPHO-UHFFFAOYSA-N
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Description

Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C17H13F2N3O5S and its molecular weight is 409.36. The purity is usually 95%.
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Scientific Research Applications

Comprehensive Analysis of “Methyl 5-[[5-[[(2,6-Difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate” Applications

Antimycobacterial Agents

Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate: has shown promise as a class of antimycobacterial agents. These compounds have the ability to interfere with iron homeostasis, which is crucial for the survival of mycobacteria . This interference can inhibit the growth of bacteria like Mycobacterium tuberculosis, which causes tuberculosis.

Iron Acquisition Inhibition

The compound’s ability to disrupt iron acquisition in mycobacteria makes it a potential candidate for treating infections that require iron for bacterial processes. By inhibiting the iron acquisition, it can prevent the establishment and maintenance of infection within the host .

Anti-Tuberculosis Drug Development

Given the rise in multi-drug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, there is a need for new drugs targeting unexplored molecular targets. This compound’s unique mechanism of action makes it a valuable candidate for the development of new anti-tuberculosis drugs .

Siderophore Biosynthesis Inhibition

The compound can inhibit the biosynthesis of siderophores, such as mycobactins and carboxymycobactins, which are essential for iron supply in mycobacteria. This inhibition can be a strategic target for new antitubercular agents .

Structural Analysis for Drug Design

The structural analysis of this compound, including 1H-NMR, 13C-NMR, HRMS, and SC-XRD , provides valuable data for the design and optimization of new drugs. The crystallographic data can help in understanding the binding interactions within the bacterial targets .

Research on Infectious Diseases

The compound’s potential in treating tuberculosis also opens avenues for research on other infectious diseases that involve similar iron acquisition mechanisms. It can lead to broader applications in infectious disease control.

Chemical Synthesis and Optimization

The synthesis process of this compound can be studied and optimized for large-scale production, which is essential for drug development and commercialization.

Molecular Target Exploration

Research into the molecular targets of this compound, such as the salicylate synthase MbtI from M. tuberculosis, can provide insights into the molecular basis of its activity and guide the development of related compounds with improved efficacy .

This analysis highlights the diverse scientific research applications of Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate. Each application area offers a unique perspective on the potential uses of this compound in the field of medicinal chemistry and drug development.

MDPI Journal Article on Antimycobacterial Agents

properties

IUPAC Name

methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O5S/c1-25-16(24)12-6-5-9(26-12)8-28-17-22-21-13(27-17)7-20-15(23)14-10(18)3-2-4-11(14)19/h2-6H,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFDHKFIXDRPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate

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